molecular formula C21H19NO B3633208 N-(2,4-dimethylphenyl)-2-phenylbenzamide

N-(2,4-dimethylphenyl)-2-phenylbenzamide

Cat. No.: B3633208
M. Wt: 301.4 g/mol
InChI Key: QDLBDDHXELBKOV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-phenylbenzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group attached to a 2,4-dimethylphenyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

N-(2,4-dimethylphenyl)-2-biphenylcarboxamide, also known as Amitraz, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic system and interacts with octopamine receptors . This interaction leads to the inhibition of the synthesis of monoamine oxidases and prostaglandins . The compound’s action results in overexcitation, leading to paralysis and death in insects .

Biochemical Pathways

The primary biochemical pathway affected by Amitraz involves the alpha-adrenergic signaling pathway and the octopamine receptor pathway . The downstream effects include overexcitation, paralysis, and death in insects .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize amitraz rapidly to form six metabolites during biotransformation . These metabolites include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .

Result of Action

The molecular and cellular effects of Amitraz’s action primarily involve the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is commonly used as an insecticide against mite or tick infestation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the metabolic conversion of Amitraz can be influenced by environmental conditions . .

Safety and Hazards

While specific safety data for “N-(2,4-dimethylphenyl)-2-biphenylcarboxamide” was not found, it’s important to handle all chemicals with care and follow safety guidelines .

Future Directions

Research on the neurotoxic effects of amitraz and its metabolites, including “N-(2,4-dimethylphenyl)formamide”, is ongoing .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dimethylphenyl)-2-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares structural similarities but differs in the functional group attached to the phenyl ring.

    2-(2,4-dimethylphenyl)-2H-benzotriazole: Another related compound with a benzotriazole ring instead of a benzamide group.

Uniqueness

N-(2,4-dimethylphenyl)-2-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-15-12-13-20(16(2)14-15)22-21(23)19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLBDDHXELBKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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